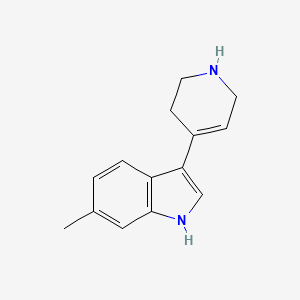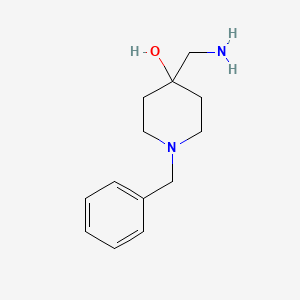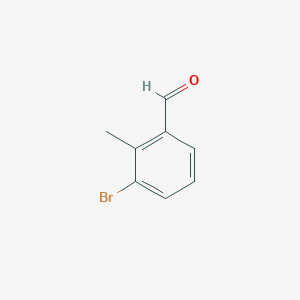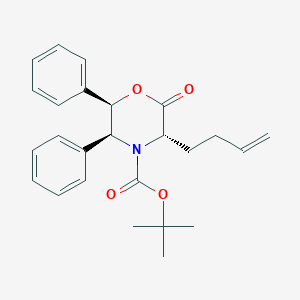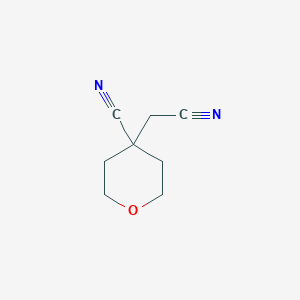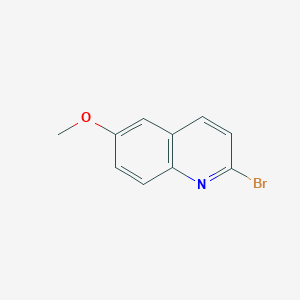
2-Bromo-6-methoxyquinoline
Übersicht
Beschreibung
2-Bromo-6-methoxyquinoline is a halogenated quinoline derivative that has garnered interest due to its potential as an intermediate in the synthesis of various biologically active compounds. The presence of both a bromine and a methoxy group on the quinoline ring structure allows for further chemical modifications, making it a versatile building block in medicinal chemistry.
Synthesis Analysis
The synthesis of halogenated quinolines, including those similar to 2-bromo-6-methoxyquinoline, has been explored in several studies. A practical and scalable route for the synthesis of halogenated quinolines has been reported, which could be adapted for the synthesis of 2-bromo-6-methoxyquinoline . Additionally, the synthesis of related compounds, such as 6-bromo-4-iodoquinoline, has been achieved through a series of reactions starting from simple precursors like 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . These methods highlight the potential for synthesizing 2-bromo-6-methoxyquinoline through similar strategies.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-bromo-6-methoxyquinoline has been elucidated using various spectroscopic methods and confirmed by X-ray diffraction . Density functional theory (DFT) calculations have been employed to predict the molecular structure and compare it with experimental data, ensuring the accuracy of the structural information . These techniques could be applied to determine the precise molecular structure of 2-bromo-6-methoxyquinoline.
Chemical Reactions Analysis
The reactivity of halogenated quinolines allows for a variety of chemical transformations. For instance, the presence of a bromine atom can facilitate further substitution reactions, as seen in the synthesis of 6-bromo-4-iodoquinoline . Moreover, the methoxy group can act as a directing group in various reactions, influencing the site-selectivity of electrophilic and nucleophilic attacks on the quinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinolines are influenced by the substituents on the quinoline ring. For example, the introduction of a bromine atom can significantly affect the molecule's electron distribution, as indicated by molecular electrostatic potential studies . The presence of a methoxy group can also impact the molecule's solubility and reactivity. These properties are crucial for understanding the behavior of 2-bromo-6-methoxyquinoline in various chemical environments and for optimizing its use in synthesis.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It’s a type of quinoline, which is a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Quinolines play a major role in the field of medicinal chemistry . They are a vital scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
The synthesis of quinolines and their analogues has seen recent advances . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Fluorescent Sensors : 6-Methoxyquinoline, a related compound, has been used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . These sensors can be used in various scientific fields, including analytical chemistry and biological research, to detect and measure the presence of specific elements.
-
Tubulin Polymerization Inhibitors : 5-Amino-2-aroylquinolines, which can be synthesized from 6-methoxyquinoline, have been found to be potent tubulin polymerization inhibitors . This has potential applications in the field of medicinal chemistry, particularly in the development of cancer treatments, as tubulin polymerization is a key process in cell division.
-
Bacterial DNA Gyrase and Topoisomerase Inhibitors : 3-Fluoro-6-methoxyquinoline derivatives have been used as inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are essential for DNA replication in bacteria, so inhibiting them can prevent bacterial growth. This has potential applications in the development of new antibiotics.
-
Synthesis of Biologically Active Quinoline and its Analogues : Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
2-bromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSUWYPVSNSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466938 | |
| Record name | 2-BROMO-6-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxyquinoline | |
CAS RN |
476161-59-8 | |
| Record name | 2-BROMO-6-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

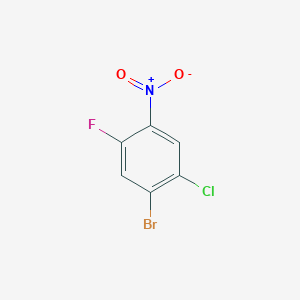
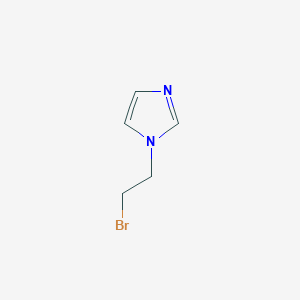
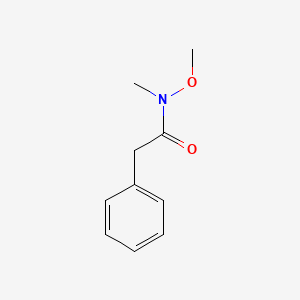
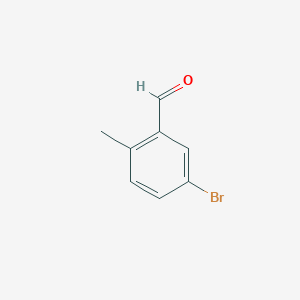
![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)
